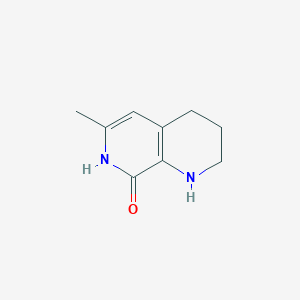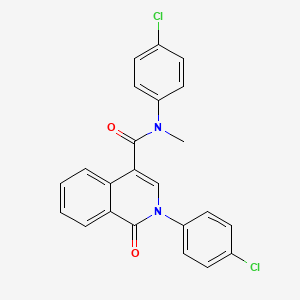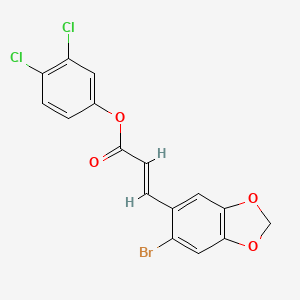
2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyrazine is a complex organic compound that features a pyrazine ring bonded to a piperidine ring through an ether linkage. The compound also contains a pyridine ring attached to the piperidine ring via a sulfonyl group. This unique structure imparts the compound with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Mecanismo De Acción
Target of Action
The primary target of 2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyrazine is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis (TB), a major global health concern .
Mode of Action
The compound interacts with Mycobacterium tuberculosis H37Ra, exhibiting significant anti-tubercular activity .
Pharmacokinetics
The compound’s significant anti-tubercular activity suggests that it may have favorable pharmacokinetic properties .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis H37Ra, as evidenced by its significant anti-tubercular activity . This suggests that the compound could potentially be used in the treatment of tuberculosis .
Action Environment
Like all drugs, its action and efficacy are likely to be influenced by various factors, including the physiological environment within the host organism and the presence of other drugs or substances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyrazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Pyridine Ring: The pyridine ring is introduced via sulfonylation reactions, where a sulfonyl chloride derivative of pyridine reacts with the piperidine ring.
Formation of the Pyrazine Ring: The pyrazine ring is synthesized separately and then linked to the piperidine ring through an ether bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine, which also contain the piperidine ring.
Pyrazine Derivatives: Compounds like pyrazinamide, which contain the pyrazine ring.
Uniqueness
2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyrazine is unique due to its combination of three distinct heterocyclic rings (pyridine, piperidine, and pyrazine) and the presence of a sulfonyl group. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Propiedades
IUPAC Name |
2-(1-pyridin-3-ylsulfonylpiperidin-4-yl)oxypyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c19-22(20,13-2-1-5-15-10-13)18-8-3-12(4-9-18)21-14-11-16-6-7-17-14/h1-2,5-7,10-12H,3-4,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIUXDGMJOVGSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]benzenecarboxamide](/img/structure/B2869250.png)

![1-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indole](/img/structure/B2869253.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2869257.png)
![2-cyclopropyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2869258.png)
![N-(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propyl)-3-(propan-2-yl)thiophene-2-carboxamide](/img/structure/B2869259.png)
![7-[5-(2,4-Dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2869260.png)
![1-(3-Acetylphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2869261.png)



